1,4-Dioxin

CAS No.: 290-67-5

Cat. No.: VC1575295

Molecular Formula: C4H4O2

Molecular Weight: 84.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 290-67-5 |

|---|---|

| Molecular Formula | C4H4O2 |

| Molecular Weight | 84.07 g/mol |

| IUPAC Name | 1,4-dioxine |

| Standard InChI | InChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H |

| Standard InChI Key | KVGZZAHHUNAVKZ-UHFFFAOYSA-N |

| SMILES | C1=COC=CO1 |

| Canonical SMILES | C1=COC=CO1 |

Introduction

Chemical Structure and Basic Properties

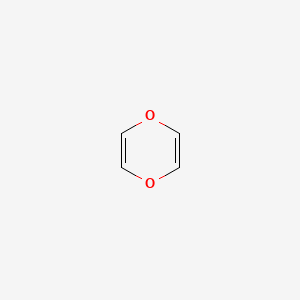

1,4-Dioxin is a non-aromatic heterocyclic compound containing a six-membered ring with two oxygen atoms positioned opposite each other at the 1 and 4 positions . This molecular arrangement creates a relatively planar structure with distinct chemical reactivity compared to its isomers. The compound is also known as p-dioxin to distinguish it from its isomer 1,2-dioxin (o-dioxin), which exhibits much greater instability due to its peroxide-like characteristics .

The basic identification properties of 1,4-dioxin are summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical formula | C₄H₄O₂ |

| Molecular weight | 84.07 g/mol |

| CAS number | 290-67-5 |

| Standard InChI | InChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H |

| Standard InChIKey | KVGZZAHHUNAVKZ-UHFFFAOYSA-N |

| SMILES | C1=COC=CO1 |

| Synonyms | p-Dioxin, 1,4-dioxine |

Unlike its chlorinated derivatives, pure 1,4-dioxin is relatively unstable and prone to polymerization, making it primarily of interest in theoretical studies of aromaticity and fundamental organic chemistry research .

Physical and Chemical Properties

1,4-Dioxin exhibits distinctive physicochemical properties that influence its behavior in laboratory settings and chemical reactions. The compound appears as a colorless liquid with specific physical characteristics dictated by its molecular structure .

Physical Properties

The physical properties of 1,4-dioxin are essential for its identification and handling:

Chemical Reactivity

1,4-Dioxin is relatively more reactive than its isomer 1,2-dioxin due to the positions of the oxygen atoms in the ring structure . The compound can undergo electrophilic substitution reactions and form various derivatives. Its reactivity is characterized by:

-

Moderate solubility in water and high solubility in organic solvents

-

Susceptibility to electrophilic attacks

-

Propensity for polymerization under certain conditions

-

Limited stability compared to its saturated analog, 1,4-dioxane

Historical Background and Discovery

The discovery and characterization of 1,4-dioxin represent an interesting chapter in the development of heterocyclic chemistry during the mid-19th century.

Subsequent Research

Three years after Lourenço's discovery, C.A. Wurtz obtained the same compound through a different method, naming it "dioxyethylene" and conducting pioneering studies on its chemical properties . The structure of 1,4-dioxin was later determined by Alexey Favorsky in 1906, who also developed an industrial method for its production through the acid-catalyzed dehydration of diethylene glycol .

The recognition of dioxins (particularly chlorinated derivatives) as environmental contaminants emerged in the mid-20th century, especially after the discovery of their presence in herbicides like Agent Orange used during the Vietnam War . While 1,4-dioxin itself remained primarily of theoretical interest, its derivatives became the focus of significant research due to their toxicological and environmental impacts.

Molecular Structure and Conformations

The molecular structure of 1,4-dioxin exhibits interesting conformational properties that have made it valuable for structural studies in organic chemistry.

Conformational Flexibility

1,4-Dioxin demonstrates significant conformational flexibility. The molecule can exist in different conformations, with the centrosymmetric chair and boat conformations easily interconverting . This rapid interconversion results in the molecule showing only a single signal in proton nuclear magnetic resonance (¹H NMR) spectroscopy .

Structural Comparison

As a heterocyclic compound, 1,4-dioxin's structure places it among the smallest crown ethers, containing only two ethyleneoxyl units . This structural characteristic contributes to its theoretical importance in understanding the behavior of more complex heterocyclic systems.

The structural distinctions between 1,4-dioxin and related compounds are significant:

-

Unlike 1,2-dioxin (o-dioxin), which is highly unstable due to its peroxide-like characteristics, 1,4-dioxin shows greater stability .

-

1,4-Dioxin is structurally related to but distinct from 1,4-dioxane, a saturated analog that is more commonly encountered in industrial and laboratory settings .

-

The parent 1,4-dioxin structure serves as a foundation for numerous derivatives, including the environmentally significant polychlorinated dibenzodioxins (PCDDs) .

Synthesis and Preparation Methods

Various methods have been developed for the synthesis of 1,4-dioxin, both for laboratory research and potential industrial applications.

Laboratory Synthesis

The preparation of 1,4-dioxin in laboratory settings often involves cycloaddition reactions, particularly the Diels-Alder reaction . The synthetic route typically follows these steps:

-

Reaction of furan and maleic anhydride via Diels-Alder cycloaddition

-

Conversion of the resulting carbon-carbon double bond to an epoxide

-

Retro-Diels-Alder reaction of the epoxide, forming 1,4-dioxin and regenerating maleic anhydride

This multi-step process highlights the importance of controlled reaction conditions to achieve high yields of the relatively unstable 1,4-dioxin.

Industrial Production

Industrial production of 1,4-dioxin has been documented since the 1920s, primarily through the acid-catalyzed dehydration of diethylene glycol, which is obtained from the hydrolysis of ethylene oxide . This method, developed by Alexey Favorsky in 1906, represented a significant advancement in heterocyclic chemistry synthesis.

Historical production data indicates that by 1985, the global production capacity for dioxane compounds was between 11,000 and 14,000 tons, although this figure primarily represents the saturated analog 1,4-dioxane rather than 1,4-dioxin itself .

Thermochemical Properties

Thermochemical data for 1,4-dioxin provides valuable insights into its behavior under various temperature conditions, which is essential for both theoretical studies and practical applications.

Heat Capacity Data

Comprehensive heat capacity measurements for 1,4-dioxin in the gas phase have been compiled by the Glushko Thermocenter of the Russian Academy of Sciences . The constant pressure heat capacity (Cp,gas) varies significantly with temperature:

| Temperature (K) | Cp,gas (J/mol·K) | Reference |

|---|---|---|

| 50 | 38.55 | Dorofeeva O.V., 1992 |

| 100 | 40.65 | Dorofeeva O.V., 1992 |

| 150 | 46.35 | Dorofeeva O.V., 1992 |

| 200 | 56.30 | Dorofeeva O.V., 1992 |

| 273.15 | 74.73 | Dorofeeva O.V., 1992 |

| 298.15 | 81.3 ± 3.5 | Dorofeeva O.V., 1992 |

| 300 | 81.76 | Dorofeeva O.V., 1992 |

| 400 | 106.16 | Dorofeeva O.V., 1992 |

| 500 | 126.10 | Dorofeeva O.V., 1992 |

| 600 | 141.80 | Dorofeeva O.V., 1992 |

| 700 | 154.26 | Dorofeeva O.V., 1992 |

| 800 | 164.37 | Dorofeeva O.V., 1992 |

| 900 | 172.71 | Dorofeeva O.V., 1992 |

| 1000 | 179.69 | Dorofeeva O.V., 1992 |

| 1100 | 185.59 | Dorofeeva O.V., 1992 |

| 1200 | 190.62 | Dorofeeva O.V., 1992 |

| 1300 | 194.92 | Dorofeeva O.V., 1992 |

| 1400 | 198.62 | Dorofeeva O.V., 1992 |

| 1500 | 201.81 | Dorofeeva O.V., 1992 |

This data indicates that the heat capacity of 1,4-dioxin increases with temperature but begins to plateau at higher temperatures , information that is crucial for understanding its thermodynamic behavior in various chemical processes.

Applications and Uses

While 1,4-dioxin itself has limited direct applications in its pure form, it holds significance in several scientific and research contexts.

Research Applications

In laboratory settings, 1,4-dioxin serves several important functions:

-

As a precursor in organic synthesis for studying reaction mechanisms

-

For providing insights into the behavior of heterocyclic compounds

-

In theoretical studies of aromaticity and molecular conformations

-

As a structural model for understanding more complex heterocyclic systems

Analytical Applications

Due to its conformational properties, 1,4-dioxin has specialized analytical applications:

-

Sometimes used as an internal standard for nuclear magnetic resonance spectroscopy in deuterium oxide, owing to its conformational behavior that results in a single NMR signal

-

Serves as a model compound for understanding the structural characteristics of larger heterocyclic molecules and crown ethers

The primary value of 1,4-dioxin lies in fundamental research rather than industrial applications, distinguishing it from its more widely used saturated analog, 1,4-dioxane .

Derivatives and Related Compounds

The significance of 1,4-dioxin extends beyond the parent compound to encompass a family of structurally related derivatives with considerable environmental and toxicological importance.

Polychlorinated Dibenzodioxins (PCDDs)

The term "dioxin" is frequently used in environmental and toxicological contexts to refer to polychlorinated dibenzodioxins (PCDDs), which are chlorinated derivatives of dibenzo-1,4-dioxin . These compounds have gained notoriety as persistent environmental pollutants:

-

PCDDs are formed through combustion, chlorine bleaching, and manufacturing processes

-

The combination of heat and chlorine creates these derivatives

-

They can also form through natural ecological activity such as volcanic eruptions and forest fires

-

PCDDs are known to bioaccumulate in humans and wildlife due to their lipophilic properties

-

They have been identified as teratogens, mutagens, and carcinogens

Relationship to 1,4-Dioxane

It is important to distinguish 1,4-dioxin from 1,4-dioxane (C₄H₈O₂), which is a saturated analog and more commonly encountered in industrial applications:

-

1,4-Dioxane is more stable than 1,4-dioxin

-

1,4-Dioxane has been classified as "likely to be carcinogenic to humans" by the U.S. EPA

-

Unlike 1,4-dioxin, 1,4-dioxane is used extensively in industrial applications as a solvent

-

1,4-Dioxane may be found as a contaminant in consumer products such as soaps and detergents

Understanding the distinctions between these related compounds is crucial for accurate risk assessment and regulatory considerations.

Distinction from Environmental Contaminants

A critical aspect of understanding 1,4-dioxin is distinguishing it from the environmentally problematic dioxin compounds that have gained notoriety in environmental science and public health.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume